Plasmenylcholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

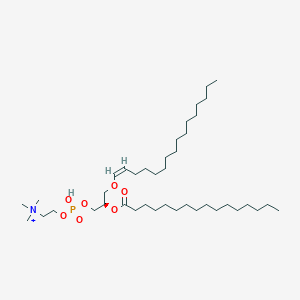

Plasmenylcholine, also known as this compound, is a useful research compound. Its molecular formula is C40H81NO7P+ and its molecular weight is 719 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant Properties

Mechanism of Action:

Plasmenylcholine exhibits antioxidant properties, which are crucial for cellular protection against oxidative stress. It reacts with free radicals, helping to terminate lipid peroxidation and prevent cellular damage. Studies have shown that plasmalogens can decrease oxidative degradation of polyunsaturated fatty acids, functioning similarly to vitamin E .

Case Studies:

- In vitro experiments demonstrated that this compound enhances cellular resistance to oxidative stress, highlighting its potential as a therapeutic agent in conditions characterized by oxidative damage .

- Research involving rodent models indicated that administration of plasmalogens improved cognitive deficits associated with oxidative stress .

Role in Inflammatory Responses

Inflammation Modulation:

this compound has been implicated in both pro-inflammatory and anti-inflammatory responses. Its presence in cellular membranes may influence the inflammatory process by modulating lipid signaling pathways .

Research Findings:

- A study on sepsis revealed decreased levels of this compound in septic patients, suggesting a potential link between plasmalogen deficiency and heightened inflammatory responses .

- The compound's role in modulating cytokine production during infections such as SARS-CoV-2 has also been investigated, indicating its importance in managing inflammatory conditions .

Neuroprotective Effects

Cognitive Health:

this compound is notably enriched in brain tissue and has been linked to neuroprotection. Its deficiency has been associated with neurodegenerative diseases such as Alzheimer's disease .

Evidence from Studies:

- Research indicates that supplementation with plasmalogens can ameliorate cognitive deficits in animal models, supporting their potential use in treating neurodegenerative disorders .

- In human studies, lower levels of this compound were found in Alzheimer's patients compared to healthy controls, reinforcing the concept that maintaining adequate levels may be crucial for brain health .

Applications in Cancer Research

Ferroptosis and Tumor Growth:

Recent studies have highlighted the role of this compound in cancer biology, particularly regarding ferroptosis—a form of regulated cell death associated with lipid peroxidation. Plasmalogens containing polyunsaturated fatty acids can accelerate ferroptosis, while those with saturated fatty acids may suppress it .

Experimental Insights:

- Administration of plasmalogen precursors has shown promise in reducing tumor growth and vascularization in mouse models of lung cancer, suggesting potential therapeutic avenues for cancer treatment .

Lipidomics and Biomarker Development

Analytical Techniques:

The analysis of this compound through advanced lipidomic techniques allows for the identification of specific molecular species that may serve as biomarkers for various diseases. Mass spectrometry has been utilized to profile lipid compositions in health and disease states, providing insights into metabolic changes associated with conditions like sepsis and neurodegeneration .

Data Tables:

化学反応の分析

Interaction with Free Radicals

Plasmenylcholines interact with free radicals, which influences their potential as antioxidants. Research indicates that the chemical reactivity of plasmenylcholines is related to their fatty acid esterification pattern .

-

Antioxidant Action Although this compound is generally considered an antioxidant, some studies suggest that its protective effect is questionable because it can lead to the accumulation of toxic byproducts . The antioxidant action of plasmenylcholines appears to occur intramolecularly and depends on the degree of unsaturation of esterified fatty acids .

-

Peroxidation Reactions Plasmenylcholines undergo peroxidation reactions when exposed to peroxyl radicals or iron. The reactivity of sn-2 monounsaturated vinyl ether lipids is comparable to their diacyl analogs. In systems containing cholesterol and plasmalogens, oxidation can result in the accumulation of radical oxidation products of cholesterol .

Hydrolysis

This compound can undergo hydrolysis, a reaction catalyzed by phospholipases.

-

Phospholipase A2 (PLA2)-Catalyzed Hydrolysis PLA2 can catalyze the hydrolysis of this compound, leading to the release of arachidonic acid and the production of lysothis compound . In thrombin-stimulated human platelets, studies have demonstrated the selective hydrolysis of arachidonylated this compound .

-

Cytochrome c-Mediated Hydrolysis Cytochrome c, when activated by cardiolipin, can catalyze the oxidative cleavage of the vinyl ether linkage in this compound . This reaction results in the formation of 2-acyl-lysophospholipids and α-hydroxy fatty aldehydes. Oxidized cardiolipin can also activate the plasmalogenase activity of cytochrome c, even without hydrogen peroxide .

Molecular Species and Reactions

The specific molecular species of this compound can influence its reactivity.

-

Arachidonic Acid Enrichment Plasmalogen phospholipids show selective enrichment of arachidonic acid at the sn-2 position . In choline glycerophospholipids, 58% of plasmalogens contain arachidonic acid at the sn-2 position, compared to 38% of diacyl species .

Table 1: Molecular Species of Choline and Ethanolamine Glycerophospholipids

| Molecular Species | Percentage in Choline Glycerophospholipids | Percentage in Ethanolamine Glycerophospholipids |

|---|---|---|

| (16:0, 20:4) PlsCho | 2.1 ± 0.2 | Not Detected |

| (18:0, 20:4) PlsCho | 2.4 ± 0.2 | 5.2 ± 0.4 |

| (18:1, 20:4) PlsCho | 0.6 ± 0.1 | 1.1 ± 0.2 |

| (18:0, 18:2) PtdCho | 5.7 ± 0.5 | Not Detected |

| (18:2, 18:2) PtdCho | 1.6 ± 0.2 | Not Detected |

| (16:0, 18:1) PtdCho | 7.1 ± 0.3 | Not Detected |

| (16:0, 20:4) PlsEtn | Not Detected | 3.4 ± 0.4 |

| (18:0, 20:4) PlsEtn | Not Detected | 5.2 ± 0.4 |

| (18:1, 20:4) PlsEtn | Not Detected | 1.1 ± 0.2 |

| (18:0, 18:2) PlsEtn | Not Detected | 1.1 ± 0.1 |

| (18:1, 18:2) PlsEtn | Not Detected | 2.2 ± 0.2 |

| (18:0, 18:1) PlsEtn | Not Detected | 0.9 ± 0.2 |

| (16:0, 20:4) PtdEtn | Not Detected | 1.0 ± 0.1 |

Note: PlsCho = this compound, PtdCho = Phosphatidylcholine, PlsEtn = Plasmenylethanolamine, PtdEtn = Phosphatidylethanolamine

特性

分子式 |

C40H81NO7P+ |

|---|---|

分子量 |

719 g/mol |

IUPAC名 |

2-[[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/p+1/b35-32-/t39-/m1/s1 |

InChIキー |

PEWXKAOBUSBJLD-MCBGMKGZSA-O |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |

同義語 |

choline plasmalogen choline plasmalogens lecithin ether lecithin ethers plasmenylcholine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。